3-Hydroxycarbofuran

Descripción

3-Hydroxy-carbofuran is a carbamate pesticide. 3-Hydroxy-carbofuran is a metabolite of Carbofuran in plants, insects and mammals.

main metabolite of carbofuran

Structure

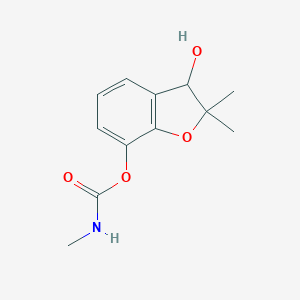

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6,10,14H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSUJRQZTQNSLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037506 | |

| Record name | 3-Hydroxycarbofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxy-carbofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16655-82-6 | |

| Record name | 3-Hydroxycarbofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16655-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxycarbofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016655826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxycarbofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYCARBOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J7N7A61BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxy-carbofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

138 - 140 °C | |

| Record name | 3-Hydroxy-carbofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Environmental Fate and Degradation of 3-Hydroxycarbofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxycarbofuran is a principal and toxicologically significant metabolite of the broad-spectrum carbamate insecticide, carbofuran. Understanding its behavior in the environment is crucial for a comprehensive ecological risk assessment. This technical guide provides an in-depth overview of the environmental fate and degradation of this compound, including its physicochemical properties, major degradation pathways, and mobility in soil and water. Detailed experimental protocols for studying its degradation, based on internationally recognized guidelines, are also presented.

Introduction

Carbofuran is a widely used pesticide for the control of insects in a variety of agricultural crops.[1] Following its application, carbofuran is metabolized in plants, insects, and mammals to form several byproducts, with this compound being a major and equally toxic metabolite.[2][3] The presence and persistence of this compound in the environment are of significant concern due to its potential to contaminate soil and water resources.[4] This guide synthesizes the current knowledge on the environmental fate and degradation of this metabolite.

Physicochemical Properties

The environmental transport and partitioning of this compound are governed by its physicochemical properties. A summary of key parameters is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₅NO₄ | [3] |

| Molecular Weight | 237.25 g/mol | [3] |

| Appearance | Solid | [5] |

| Water Solubility | Data not readily available for this compound. Carbofuran is soluble at 700 mg/L at 25°C. | [1] |

| Vapor Pressure | Data not readily available for this compound. Carbofuran's vapor pressure is 2.7 x 10⁻³ Pa at 33°C. | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | Data not readily available for this compound. Carbofuran's Log Kow ranges from 1.60 to 2.32. | [1] |

Environmental Degradation Pathways

The degradation of this compound in the environment proceeds through a combination of abiotic and biotic processes, primarily hydrolysis, photolysis, and microbial degradation.[6] These pathways lead to the formation of several intermediate products, eventually resulting in mineralization to carbon dioxide.

Abiotic Degradation

3.1.1 Hydrolysis

3.1.2 Photolysis

Photodegradation in water and on soil surfaces can also contribute to the breakdown of this compound. The process involves the absorption of light energy, leading to the cleavage of chemical bonds. The primary photolytic degradation of carbofuran involves the cleavage of the carbamate group.[7] It is anticipated that this compound undergoes similar phototransformation processes. Further oxidation can lead to the formation of 3-ketocarbofuran and various phenolic compounds.[8][9]

Biotic Degradation

Microbial degradation is a critical process in the dissipation of this compound from soil and aquatic environments. Various microorganisms, including bacteria and fungi, have been shown to degrade carbofuran and its metabolites.[10][11] The initial steps often involve hydrolysis of the carbamate ester bond or oxidation of the furan ring.[2]

One study identified that the bacterium Chryseobacterium sp. BSC2-3 can transform carbofuran into this compound.[10] Further microbial metabolism can lead to the formation of 3-ketocarbofuran and subsequent ring cleavage to produce smaller organic molecules that can be utilized by microorganisms as carbon and energy sources.[12]

The proposed major degradation pathways for this compound are illustrated in the following diagram:

Mobility in the Environment

The mobility of this compound in soil and its potential to leach into groundwater are primarily influenced by its water solubility and soil sorption characteristics. As a more polar metabolite than its parent compound, carbofuran, this compound is expected to be relatively mobile in soil.[4] However, specific soil organic carbon-water partitioning coefficient (Koc) values for this compound are not widely available.

Quantitative Degradation Data

Quantitative data on the degradation rates of this compound are essential for environmental modeling and risk assessment. The available data is summarized in Table 2.

Table 2: Degradation Half-life (DT50) of this compound

| Environmental Compartment | Condition | DT50 (days) | Reference |

| Soil | Aerobic, laboratory | ~30 | [13] |

| Water (Hydrolysis) | pH 4, 7, 9 | Data not available | [14] |

| Water (Photolysis) | Data not available |

Note: The soil DT50 value is derived from a study on carbofuran degradation where this compound was a monitored metabolite.

Experimental Protocols

The following sections outline detailed methodologies for key experiments to study the environmental fate and degradation of this compound, based on OECD and US EPA guidelines.[15][16][17][18]

Hydrolysis Study (adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound as a function of pH.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add a known concentration of this compound (radiolabeled or non-labeled) to the buffer solutions in sterile glass vessels. The concentration should be below its water solubility limit.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C). A preliminary test at an elevated temperature (e.g., 50°C) can be conducted to estimate the degradation rate.

-

Sampling: At appropriate time intervals, collect triplicate samples from each pH treatment.

-

Analysis: Analyze the samples for the concentration of this compound and its potential hydrolysis products using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).[19][20]

-

Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (DT50) at each pH.

The following diagram illustrates the experimental workflow for a hydrolysis study:

Aerobic Soil Metabolism Study (adapted from US EPA OCSPP 835.4100)

Objective: To determine the rate and pathway of aerobic degradation of this compound in soil.

Methodology:

-

Soil Selection and Characterization: Select a representative agricultural soil and characterize its physicochemical properties (pH, organic carbon content, texture, etc.).

-

Test Substance Application: Treat fresh soil samples with a known concentration of ¹⁴C-labeled this compound. The application rate should be relevant to agricultural practices.

-

Incubation: Incubate the treated soil samples in the dark under controlled aerobic conditions (e.g., 20-25°C and 40-60% of maximum water holding capacity). Use a flow-through system to trap evolved ¹⁴CO₂ and other volatile organic compounds.

-

Sampling: At periodic intervals, collect triplicate soil samples.

-

Extraction and Analysis: Extract the soil samples with appropriate solvents to separate the parent compound and its metabolites. Analyze the extracts by techniques such as HPLC with radiometric detection and/or LC-MS/MS to identify and quantify the compounds.[21]

-

Bound Residue and Mineralization Analysis: Determine the amount of non-extractable (bound) ¹⁴C-residues in the soil by combustion analysis. Quantify the trapped ¹⁴CO₂ to determine the extent of mineralization.

-

Data Analysis: Determine the dissipation half-life (DT50) of this compound and construct a degradation pathway based on the identified metabolites.

The following diagram illustrates the experimental workflow for a soil metabolism study:

Conclusion

This compound is a key metabolite of carbofuran whose environmental behavior is of high importance for risk assessment. Its degradation is driven by a combination of hydrolysis, photolysis, and microbial activity, leading to the formation of 3-ketocarbofuran and various phenolic compounds before eventual mineralization. While a soil half-life of approximately 30 days has been reported, there is a notable lack of quantitative data on its hydrolysis and photolysis rates. The experimental protocols outlined in this guide, based on established international guidelines, provide a framework for generating the necessary data to fill these knowledge gaps and refine our understanding of the environmental fate of this compound. Further research is warranted to obtain more specific degradation kinetics and to fully elucidate the complex degradation pathways in various environmental compartments.

References

- 1. Carbofuran | C12H15NO3 | CID 2566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H15NO4 | CID 27975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pertanika2.upm.edu.my [pertanika2.upm.edu.my]

- 5. This compound | 16655-82-6 | FH158348 | Biosynth [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Screening of Carbofuran-Degrading Bacteria Chryseobacterium sp. BSC2-3 and Unveiling the Change in Metabolome during Carbofuran Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening of Carbofuran-Degrading Bacteria Chryseobacterium sp. BSC2-3 and Unveiling the Change in Metabolome during Carbofuran Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound [sitem.herts.ac.uk]

- 15. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 16. epa.gov [epa.gov]

- 17. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 19. Development and validation of carbofuran and this compound analysis by high-pressure liquid chromatography with diode array detector (HPLC-DAD) for forensic Veterinary Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. eurl-pesticides.eu [eurl-pesticides.eu]

- 21. sciresjournals.com [sciresjournals.com]

The Metabolic Fate of 3-Hydroxycarbofuran: An In-Depth Technical Guide for Researchers

An examination of the biotransformation of the major carbofuran metabolite, 3-hydroxycarbofuran, in mammals and insects reveals species-specific enzymatic processes crucial for toxicological assessment and drug development. This guide provides a comprehensive overview of the metabolic pathways, quantitative kinetic data, and detailed experimental protocols pertinent to the study of this significant carbamate metabolite.

Introduction

This compound is a primary and toxicologically significant metabolite of the broad-spectrum carbamate insecticide, carbofuran.[1][2] Its formation and subsequent metabolism are critical determinants of the overall toxicity and persistence of carbofuran residues in biological systems. Understanding the metabolic pathways of this compound in both target pests (insects) and non-target organisms (mammals) is paramount for accurate risk assessment, the development of novel pest control strategies, and for professionals in drug development studying xenobiotic metabolism. This technical guide synthesizes current knowledge on this compound metabolism, presenting quantitative data, detailed experimental methodologies, and visual representations of the core metabolic processes.

Mammalian Metabolism of this compound

In mammals, the liver is the primary site of carbofuran and this compound metabolism. The initial transformation of carbofuran to this compound is an oxidative process predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[3][4]

Key Metabolic Pathways

The metabolism of carbofuran in mammals proceeds through two main phases. Phase I metabolism involves oxidation and hydrolysis, while Phase II involves conjugation reactions to facilitate excretion.

-

Oxidation to this compound: The principal Phase I metabolic reaction is the hydroxylation of the benzofuranyl ring of carbofuran at the C-3 position to form this compound. This reaction is primarily mediated by CYP enzymes.[3][4]

-

Further Oxidation to 3-Ketocarbofuran: this compound can be further oxidized to 3-ketocarbofuran, another significant metabolite.[5]

-

Hydrolysis: Both carbofuran and its oxidative metabolites can undergo hydrolysis of the carbamate ester linkage, leading to the formation of their corresponding phenolic derivatives (e.g., 3-hydroxy-7-phenol, 3-keto-7-phenol).[6]

-

Conjugation: The hydroxylated metabolites, including this compound and the phenolic derivatives, can undergo Phase II conjugation reactions, such as glucuronidation, to form more water-soluble compounds that are readily excreted in the urine.[5]

Role of Cytochrome P450 Isoforms

Significant species differences exist in the specific CYP isoforms responsible for carbofuran oxidation.

-

Humans: In human liver microsomes (HLM), CYP3A4 is the major isoform responsible for the formation of this compound from carbofuran.[3][7] CYP1A2 and CYP2C19 play minor roles.[3]

-

Rats: In rat liver microsomes (RLM), members of the CYP2C family are thought to be the primary contributors to carbofuran metabolism.[3][4]

-

Mice: Mouse liver microsomes (MLM) also actively metabolize carbofuran to this compound.[3]

Quantitative Metabolic Data

The following tables summarize the key quantitative data on the formation of this compound from carbofuran in different mammalian species.

Table 1: Michaelis-Menten Constants (K_m) for this compound Formation

| Species | Microsome Source | K_m (mM) | Citation |

| Human | Liver (HLM) | 1.950 | [3] |

| Rat | Liver (RLM) | 0.210 | [3] |

| Mouse | Liver (MLM) | 0.550 | [3] |

Table 2: Intrinsic Clearance for this compound Formation

| Species | Microsome Source | Intrinsic Clearance (V_max/K_m) | Comparison to Human | Citation |

| Human | Liver (HLM) | - | 1x | [3] |

| Rat | Liver (RLM) | - | ~14x higher | [3] |

| Mouse | Liver (MLM) | - | ~14x higher | [3] |

Insect Metabolism of this compound

Similar to mammals, insects metabolize carbofuran to this compound as a primary detoxification step. This metabolic conversion is also mediated by the cytochrome P450 monooxygenase system.[8] The resulting this compound retains insecticidal activity, inhibiting acetylcholinesterase.[2]

Key Metabolic Pathways

The metabolic pathways in insects are broadly analogous to those in mammals, involving oxidation and hydrolysis.

-

Oxidation: Cytochrome P450 enzymes are responsible for the oxidation of carbofuran to this compound.[8] This is a critical step in both detoxification and, in some cases, bioactivation.

-

Further Metabolism: While less characterized than in mammals, it is presumed that insects can further metabolize this compound through oxidation and hydrolysis.

Role of Cytochrome P450

The specific CYP isoforms involved in carbofuran metabolism vary among insect species and are often linked to the development of insecticide resistance. Overexpression of certain P450 genes can lead to enhanced metabolism and reduced susceptibility to carbofuran.[8]

Quantitative Metabolic Data

Quantitative data on this compound metabolism in insects is less readily available in the public domain compared to mammalian data. However, toxicological studies provide some insights into the potency of this metabolite.

Table 3: Toxicity of this compound in Insects

| Insect Species | Metric | Value | Citation |

| Culex pipiens (mosquito) | LC_50 | 0.75 ppm | [2] |

| Musca domestica (housefly) | LD_50 | >500 mg/kg | [2] |

Experimental Protocols

In Vitro Metabolism of Carbofuran Using Liver Microsomes

This protocol is a generalized procedure based on methodologies described in the literature for studying the in vitro metabolism of carbofuran.[3][9]

1. Materials:

-

Liver microsomes (Human, Rat, Mouse)

-

Carbofuran

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (for analytical quantification)

2. Incubation Procedure:

-

Prepare a reaction mixture containing liver microsomes (e.g., 0.25 mg/mL protein), potassium phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding carbofuran at various concentrations.

-

Incubate at 37°C for a specified time (e.g., 10-30 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the presence of this compound using LC-MS/MS.

Analytical Methodology: LC-MS/MS for Quantification of this compound

This protocol outlines a typical LC-MS/MS method for the analysis of this compound.[1][10]

1. Sample Preparation (from in vitro incubation):

-

Protein precipitation with acetonitrile is typically sufficient for in vitro samples.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture).

2. Liquid Chromatography (LC) Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid to improve ionization.

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

-

Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters for maximum signal intensity.

Visualizations

Mammalian Metabolic Pathway of Carbofuran to this compound and Subsequent Metabolites

Caption: Mammalian metabolic pathway of carbofuran.

Experimental Workflow for In Vitro Metabolism Studies

Caption: In vitro metabolism experimental workflow.

Conclusion

The metabolism of this compound is a complex process involving multiple enzymatic pathways that differ significantly between mammals and insects. In mammals, CYP3A4 (in humans) and CYP2C family members (in rats) are key to the initial oxidative metabolism of carbofuran to this compound, which can be further metabolized through oxidation, hydrolysis, and conjugation. In insects, cytochrome P450s also play a crucial role in this transformation, a process that is closely linked to insecticide efficacy and the development of resistance. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in toxicology, pharmacology, and drug development, facilitating a deeper understanding of the metabolic fate of this important xenobiotic. Further research, particularly into the specifics of insect metabolism and the identification of the P450s involved, will be critical for developing more selective and effective pest control agents and for accurately assessing the environmental and human health risks associated with carbofuran exposure.

References

- 1. akjournals.com [akjournals.com]

- 2. youtube.com [youtube.com]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. sketchviz.com [sketchviz.com]

- 6. In vitro metabolism of carbofuran by human, mouse, and rat cytochrome P450 and interactions with chlorpyrifos, testosterone, and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Analytical Standards for 3-Hydroxycarbofuran

Introduction

3-Hydroxycarbofuran is a principal and biologically active metabolite of carbofuran, a broad-spectrum carbamate pesticide.[1][2] Like its parent compound, this compound is a potent, reversible inhibitor of acetylcholinesterase (AChE), an enzyme critical for nerve function.[2][3][4] Its presence in environmental and biological samples serves as a key indicator of carbofuran exposure, making high-purity analytical standards essential for accurate detection and quantification in research, toxicology, and regulatory monitoring.[1][5] This guide provides a comprehensive overview of the available analytical standards, experimental protocols for its analysis, and its metabolic context.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This information is critical for method development and substance identification.

| Property | Value | Source |

| CAS Number | 16655-82-6 | [6][7][8] |

| Molecular Formula | C₁₂H₁₅NO₄ | [6][7][8][9] |

| Molecular Weight | 237.25 g/mol | [6][7] |

| Appearance | Solid | [9] |

| Melting Point | 140-148 °C | |

| Storage Temperature | -20°C or below | [8] |

| Solubility | Soluble in Methanol and Chloroform | [9] |

| InChI Key | RHSUJRQZTQNSLL-UHFFFAOYSA-N |

Commercial Analytical Standards

A variety of commercial analytical standards for this compound are available, ranging from neat materials to certified reference material (CRM) solutions. The choice of standard depends on the specific requirements of the analytical method.

| Supplier | Product Name/Grade | Format | Concentration/Purity | Catalog No. (Example) |

| Sigma-Aldrich | PESTANAL®, analytical standard | Neat | - | 37896 |

| Sigma-Aldrich | TraceCERT®, CRM | Neat | Certified by qNMR | CRM43603 |

| AccuStandard | Certified Reference Material | Solution in Methanol | 100 µg/mL | M-8318-06 |

| LGC Standards | Reference Material | Neat | - | TRC-H942500 |

| HPC Standards | ISO 17034 CRM | Neat | - | 691163 |

| HPC Standards | Solution | Solution in Acetonitrile | 10.0 µg/mL | 673226 |

| Cayman Chemical | 3-hydroxy Carbofuran | Solid | ≥98% | 34509 |

| FUJIFILM Wako | This compound Standard | - | - | 085-08571 |

| Biosynth | This compound | - | - | FH158348 |

Biological Activity and Metabolism

Mechanism of Action: Acetylcholinesterase Inhibition

This compound functions as a neurotoxin by inhibiting acetylcholinesterase (AChE).[2][3] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By reversibly binding to and inhibiting AChE, this compound leads to an accumulation of ACh, causing continuous nerve stimulation, which can result in a cholinergic crisis characterized by symptoms like salivation, nausea, and, in severe cases, respiratory muscle failure.[3]

Metabolic Pathway

This compound is formed in mammals, plants, and insects from its parent compound, carbofuran.[2][3] In humans, this biotransformation is primarily carried out in the liver by cytochrome P450 enzymes, with CYP3A4 being the most significant contributor to the hydroxylation of carbofuran at the C-3 position.[4][10] This metabolite can be further oxidized to form 3-ketocarbofuran.[5][10]

Experimental Protocols for Analysis

The quantification of this compound in complex matrices requires robust and validated analytical methods. High-Pressure Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are commonly employed techniques.

Sample Preparation: Extraction from Liver Tissue

A validated method for extracting carbofuran and this compound from avian liver tissue involves homogenization followed by liquid-liquid extraction.[11][12][13]

Method 1: HPLC-DAD Analysis

A validated HPLC-DAD method has been developed for the simultaneous analysis of carbofuran and this compound in various animal tissues, including liver, blood, and stomach contents.[14]

Table 3: HPLC-DAD Method Parameters

| Parameter | Specification |

|---|---|

| Instrument | High-Pressure Liquid Chromatography with Diode Array Detector |

| Mobile Phase | Not specified in abstract |

| Detection | Diode Array Detector (DAD) |

Table 4: HPLC-DAD Method Validation Summary [14]

| Parameter | Result for this compound |

|---|---|

| Linearity Range | 6.25 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.9811 |

| Precision (CV) | < 15% |

| Accuracy (RSE) | < 15% |

| Recovery | 64.72% to 100.61% |

| Selectivity | No significant interfering peaks or matrix effects |

Method 2: UPLC-MS/MS Analysis

For higher sensitivity and selectivity, a UPLC-MS/MS method has been established for determining this compound in duck liver.[11][12][13]

Table 5: UPLC-MS/MS Method Parameters [11][12][13]

| Parameter | Specification |

|---|---|

| Instrument | UPLC system coupled to a Tandem Quadrupole Mass Spectrometer |

| Column | UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Column Temperature | 40 °C |

| Mobile Phase | Gradient elution (specifics not detailed) |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | m/z 238.1 → 180.9 |

| Cone Voltage | 25 V |

| Collision Voltage | 12 V |

Table 6: UPLC-MS/MS Method Validation Summary [11][12][13]

| Parameter | Result for this compound in Duck Liver |

|---|---|

| Linearity Range | 2 - 2000 ng/g |

| Lower Limit of Quantification (LLOQ) | 2 ng/g |

| Intra-day Precision (RSD) | < 14% |

| Inter-day Precision (RSD) | < 13% |

| Accuracy | 91.8% to 108.9% |

| Average Extraction Efficiency | > 75.1% |

| Matrix Effect | 93.4% to 107.7% |

Conclusion

The accurate analysis of this compound is paramount for assessing exposure to the parent insecticide, carbofuran. A wide range of high-purity analytical standards and certified reference materials are commercially available to support these analytical needs. Validated methods, particularly sensitive UPLC-MS/MS protocols, provide the necessary precision and accuracy for quantification in complex biological and environmental matrices. The information and protocols detailed in this guide offer a robust foundation for researchers, toxicologists, and drug development professionals working with this significant carbamate metabolite.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C12H15NO4 | CID 27975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of furathiocarb metabolism in in-vitro human liver microsomes and recombinant cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 16655-82-6 | FH158348 | Biosynth [biosynth.com]

- 7. Carbofuran-3-hydroxy certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 8. Carbofuran-3-hydroxy | CAS 16655-82-6 | LGC Standards [lgcstandards.com]

- 9. 3-hydroxy Carbofuran - Lifeasible [lifeasible.com]

- 10. This compound | 16655-82-6 | Benchchem [benchchem.com]

- 11. scienceopen.com [scienceopen.com]

- 12. researchgate.net [researchgate.net]

- 13. akjournals.com [akjournals.com]

- 14. Development and validation of carbofuran and this compound analysis by high-pressure liquid chromatography with diode array detector (HPLC-DAD) for forensic Veterinary Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydroxycarbofuran CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycarbofuran is a major metabolite of the broad-spectrum carbamate pesticide, carbofuran.[1][2] As an active metabolite, it exhibits significant biological activity, primarily as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] This technical guide provides an in-depth overview of this compound, including its chemical identifiers, experimental protocols for its detection and quantification, its metabolic pathway, and the mechanism of its interaction with acetylcholinesterase.

Chemical Identifiers

A clear identification of this compound is crucial for research and regulatory purposes. The following table summarizes its key chemical identifiers.

| Identifier | Value | Reference |

| CAS Number | 16655-82-6 | [1][3] |

| IUPAC Name | (3-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl) N-methylcarbamate | [2] |

| Chemical Formula | C₁₂H₁₅NO₄ | [1][3] |

| Molecular Weight | 237.25 g/mol | [3] |

| SMILES String | CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)O)C | [3] |

| InChI Key | RHSUJRQZTQNSLL-UHFFFAOYSA-N |

Experimental Protocols

Accurate detection and quantification of this compound are essential for toxicological studies, environmental monitoring, and food safety analysis. Several analytical methods have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) being the most common.

Analysis by High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD)

This method is suitable for the determination of this compound in biological matrices such as stomach contents, liver, vitreous humor, and blood.

-

Sample Preparation: Homogenization of the tissue sample followed by liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

-

Chromatographic Conditions:

-

Column: A reverse-phase column, such as a C18 column, is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid) and an organic solvent like acetonitrile or methanol.

-

Detection: Diode Array Detector (DAD) set to monitor the absorbance at the maximum wavelength of this compound.

-

-

Validation Parameters: The method should be validated for linearity, precision, accuracy, selectivity, recovery, and matrix effect. Linearity is typically observed in the range of 6.25-100 μg/mL.

Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity for the quantification of this compound, especially at low concentrations in complex matrices like duck liver.

-

Sample Preparation: Liver tissue is ground into a homogenate and then subjected to liquid-liquid extraction with ethyl acetate.

-

Chromatographic Conditions:

-

Column: A UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly employed.

-

Mobile Phase: A gradient elution with a mobile phase consisting of ammonium acetate in water and acetonitrile.

-

Flow Rate: Typically around 0.4 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis. The specific precursor-to-product ion transition for this compound is m/z 238.1 → 180.9.

-

-

Validation Parameters: The method is validated for linearity (typically in the range of 2–2000 ng/g), precision, accuracy, extraction efficiency, and matrix effect. The lower limit of quantification can be as low as 2 ng/g.

Signaling Pathways and Logical Relationships

Metabolic Pathway of Carbofuran to this compound

This compound is a primary metabolite of carbofuran, formed through an oxidative process primarily in the liver. The hydroxylation of the benzofuranyl ring is a key step in its detoxification pathway. In humans, this metabolic conversion is predominantly catalyzed by the cytochrome P450 enzyme, CYP3A4.

References

Methodological & Application

Application Notes and Protocols: Acetylcholinesterase Inhibition Assay Using 3-Hydroxycarbofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the synaptic signal.[1][2] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[2][3] This mechanism is a key target for the development of therapeutics for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[2][4] It is also the mode of action for many pesticides, including carbamates.[1]

3-Hydroxycarbofuran is a major metabolite of the carbamate pesticide carbofuran and is itself a potent, reversible inhibitor of acetylcholinesterase.[3][5] Understanding the inhibitory kinetics of compounds like this compound is crucial for both toxicological assessment and the development of novel therapeutic agents.

This document provides a detailed protocol for determining the inhibitory activity of this compound on acetylcholinesterase using the well-established Ellman's method.[6][7] This colorimetric assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) by AChE. The resulting yellow product, 5-thio-2-nitrobenzoate (TNB), can be quantified spectrophotometrically at 412 nm.[6][8][9]

Principle of the Assay

The acetylcholinesterase inhibition assay is a kinetic spectrophotometric method. Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine and acetate. The produced thiocholine then reacts with Ellman's reagent (DTNB) to form the yellow-colored anion 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm. In the presence of an inhibitor like this compound, the activity of AChE is reduced, leading to a decrease in the rate of TNB formation. The inhibitory effect is quantified by measuring the reduction in the rate of absorbance change.

Materials and Reagents

| Reagent/Material | Supplier | Catalog No. |

| Acetylcholinesterase (AChE) from Electrophorus electricus | Sigma-Aldrich | C3389 |

| This compound | MedChemExpress | HY-116239 |

| Acetylthiocholine Iodide (ATCI) | Sigma-Aldrich | A5751 |

| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | Sigma-Aldrich | D8130 |

| Tris-HCl Buffer (pH 8.0) | Thermo Fisher Scientific | 15568025 |

| 96-well microplate, clear, flat-bottom | Corning | 3596 |

| Microplate reader | Molecular Devices | SpectraMax M5 |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

Experimental Protocols

Preparation of Reagents

-

Tris-HCl Buffer (50 mM, pH 8.0): Dissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 with 1 M HCl. Bring the final volume to 1 L with deionized water.

-

Acetylcholinesterase (AChE) Solution (0.1 U/mL): Prepare a stock solution of 1000 U/mL AChE in Tris-HCl buffer. Immediately before use, dilute the stock solution to 0.1 U/mL in Tris-HCl buffer.

-

Acetylthiocholine Iodide (ATCI) Solution (10 mM): Dissolve 2.89 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh.

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) Solution (3 mM): Dissolve 1.189 mg of DTNB in 1 mL of Tris-HCl buffer.

-

This compound Stock Solution (10 mM): Dissolve 2.212 mg of this compound in 1 mL of DMSO.

-

This compound Working Solutions: Prepare a serial dilution of the this compound stock solution in Tris-HCl buffer to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).

Acetylcholinesterase Inhibition Assay Procedure

-

Plate Setup: Add the following reagents to the wells of a 96-well microplate as described in the table below.

| Well Type | Reagent | Volume (µL) |

| Blank | Tris-HCl Buffer | 160 |

| DTNB Solution | 20 | |

| ATCI Solution | 20 | |

| Control (No Inhibitor) | Tris-HCl Buffer | 140 |

| AChE Solution | 20 | |

| DTNB Solution | 20 | |

| ATCI Solution | 20 | |

| Inhibitor | Tris-HCl Buffer | 140 - x |

| This compound Working Solution | x | |

| AChE Solution | 20 | |

| DTNB Solution | 20 | |

| ATCI Solution | 20 |

-

Pre-incubation: Add 20 µL of AChE solution to the control and inhibitor wells. Add 20 µL of Tris-HCl buffer to the blank wells.

-

Add the corresponding concentrations of this compound working solutions to the inhibitor wells. Add Tris-HCl buffer to the control and blank wells to make up the volume.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiation of Reaction: Add 20 µL of ATCI solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10 minutes.

Data Presentation and Analysis

The rate of reaction is determined by the change in absorbance over time (ΔAbs/min).

1. Calculation of Percentage Inhibition:

The percentage of AChE inhibition is calculated using the following formula:

Caption: Mechanism of acetylcholinesterase action and its reversible inhibition by this compound.

Experimental Workflow

Caption: Workflow for the acetylcholinesterase inhibition assay using this compound.

References

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 3. This compound | C12H15NO4 | CID 27975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. attogene.com [attogene.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Solid-Phase Extraction of 3-Hydroxycarbofuran from Water Samples

Abstract

This application note details a robust method for the extraction and quantification of 3-hydroxycarbofuran, a primary metabolite of the pesticide carbofuran, from water samples. The protocol employs solid-phase extraction (SPE) using C18 cartridges, followed by analysis with liquid chromatography with UV detection. This method is demonstrated to be effective for the determination of this compound in complex aqueous matrices. Average recoveries for this analyte range from 81% to 95%, with a detection limit as low as 0.008 µg/mL.[1][2][3] This procedure provides a reliable and straightforward approach for researchers and scientists in environmental monitoring and drug development fields.

Introduction

Carbofuran is a broad-spectrum carbamate pesticide, and its metabolite, this compound, is of significant toxicological concern. Due to its potential to contaminate water sources, a sensitive and efficient analytical method for its detection is imperative. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers high recovery and concentration of analytes from complex matrices. This application note provides a detailed protocol for the SPE of this compound from water samples using C18 cartridges.

Experimental Protocol

The following protocol is based on a validated method for the determination of carbofuran and this compound in coconut water, which can be adapted for other aqueous samples.[1][2][3]

1. Materials and Reagents

-

Solid-Phase Extraction Cartridges: C18 cartridges

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Nitrogen gas

-

0.45 µm filters

-

Glassware: volumetric flasks, pipettes, vials

2. Sample Preparation

-

Filter the water sample through a 0.45 µm filter to remove any particulate matter.

3. Solid-Phase Extraction Procedure

-

Cartridge Conditioning:

-

Pass 5 mL of acetonitrile through the C18 cartridge.

-

Pass 5 mL of methanol through the C18 cartridge.

-

Equilibrate the cartridge by passing 5 mL of HPLC-grade water. Do not allow the cartridge to dry out.

-

-

Sample Loading:

-

Load the pre-filtered water sample onto the conditioned C18 cartridge at a slow, consistent flow rate (approximately 1-2 mL/min). The sample volume will depend on the expected analyte concentration and desired detection limit.

-

-

Washing:

-

Wash the cartridge with 5 mL of HPLC-grade water to remove any interfering polar compounds.

-

-

Drying:

-

Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes to remove excess water.

-

-

Elution:

-

Elute the retained this compound from the cartridge by passing 5 mL of acetonitrile. Collect the eluate in a clean collection tube.

-

-

Concentration:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in a known, smaller volume (e.g., 1 mL) of the initial mobile phase for the LC analysis.

-

4. Analytical Determination

-

The extracted and reconstituted sample is then analyzed by liquid chromatography with UV detection at 275 nm.[1][2][3]

Quantitative Data Summary

The following table summarizes the performance of the described SPE method for the analysis of this compound in fortified water samples.[1][2][3]

| Analyte | Fortification Level (µg/mL) | Average Recovery (%) | Relative Standard Deviation (%) | Limit of Detection (LOD) (µg/mL) |

| This compound | 0.01 | 81 - 95 | 1.6 - 12.5 | 0.008 - 0.01 |

| 0.05 | 81 - 95 | 1.6 - 12.5 | ||

| 0.50 | 81 - 95 | 1.6 - 12.5 | ||

| 2.5 | 81 - 95 | 1.6 - 12.5 |

Experimental Workflow

Caption: Workflow for the solid-phase extraction of this compound.

Conclusion

The solid-phase extraction method detailed in this application note provides an effective and reliable means of isolating and concentrating this compound from water samples. The use of C18 cartridges, coupled with a straightforward elution protocol, yields high recovery rates and low detection limits suitable for environmental monitoring and research applications. The presented protocol and performance data offer a solid foundation for laboratories seeking to implement the analysis of this important carbofuran metabolite.

References

Application Notes and Protocols for the Separation of Carbofuran and its Metabolites by Micellar Electrokinetic Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the separation of the pesticide carbofuran and its primary metabolites, 3-hydroxycarbofuran and 3-ketocarbofuran, using Micellar Electrokinetic Chromatography (MEKC). This powerful analytical technique offers high separation efficiency and is well-suited for the analysis of neutral and charged compounds in various matrices.

Introduction to MEKC for Carbofuran Analysis

Micellar Electrokinetic Chromatography (MEKC) is a mode of capillary electrophoresis (CE) that utilizes surfactants to form micelles, which act as a pseudo-stationary phase. This allows for the separation of neutral molecules, like carbofuran and its metabolites, which would otherwise not be separable by traditional CE. The separation is based on the differential partitioning of the analytes between the aqueous buffer (mobile phase) and the hydrophobic core of the micelles.

Carbofuran is a broad-spectrum carbamate insecticide that is subject to regulatory monitoring due to its toxicity. Its primary metabolites, this compound and 3-ketocarbofuran, are also of toxicological concern. Therefore, sensitive and efficient analytical methods are required for their simultaneous determination in environmental and biological samples. MEKC provides a rapid and cost-effective alternative to traditional chromatographic methods like HPLC and GC for this purpose.

Experimental Protocols

This section details the methodologies for the MEKC separation of carbofuran and its metabolites.

Optimized MEKC Method for Simultaneous Separation

An established method for the simultaneous analysis of carbofuran, this compound, and 3-ketocarbofuran, along with other pesticides like carbosulfan and isoprocarb, has been developed.[1]

Instrumentation:

-

Capillary Electrophoresis system equipped with a UV-Vis detector.

-

Uncoated fused-silica capillary.

Reagents:

-

Sodium dodecyl sulfate (SDS)

-

Sodium phosphate monobasic

-

Sodium phosphate dibasic

-

Methanol (HPLC grade)

-

Deionized water

Procedure:

-

Buffer Preparation: Prepare a 20 mM phosphate buffer (pH 8.0) containing 15 mM sodium dodecyl sulfate (SDS).[1]

-

Capillary Conditioning: Prior to the first use, rinse the capillary with 1 M NaOH, followed by deionized water, and finally with the running buffer.

-

Sample Injection: Inject the sample hydrodynamically or electrokinetically.

-

Separation: Apply a voltage of 12.5 kV.[1]

-

Detection: Monitor the separation at a wavelength of 200 nm.[1]

Under these conditions, baseline separation of the analytes can be achieved within 15 minutes.[1]

Sample Preparation Protocol for Water Samples

This protocol outlines a general procedure for the extraction and preconcentration of carbofuran and its metabolites from water samples prior to MEKC analysis.

Materials:

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Deionized water

-

Nitrogen gas supply for evaporation

-

Vortex mixer

Procedure:

-

Sample Collection: Collect water samples in clean glass bottles.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol followed by deionized water.

-

Sample Loading: Pass the water sample through the conditioned SPE cartridge. The analytes will be retained on the stationary phase.

-

Washing: Wash the cartridge with deionized water to remove any interfering polar compounds.

-

Elution: Elute the retained carbofuran and its metabolites from the cartridge using a small volume of methanol.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a small, known volume of the MEKC running buffer.

-

Analysis: The sample is now ready for injection into the CE system.

Quantitative Data

The following tables summarize the quantitative data obtained for the MEKC separation of carbofuran and its metabolites.

Table 1: MEKC Separation Conditions and Performance Data

| Parameter | Value |

| Separation Buffer | 20 mM phosphate buffer (pH 8.0) |

| Surfactant | 15 mM Sodium Dodecyl Sulfate (SDS) |

| Applied Voltage | 12.5 kV |

| Detection Wavelength | 200 nm |

| Analysis Time | 15 min |

| Analyte | Limit of Detection (LOD, S/N=3) (µM) |

| This compound | 0.3 |

| 3-ketocarbofuran | 0.3 |

| Carbofuran | 0.3 |

Source: Data extracted from a study on the analysis of carbofuran and its metabolites by micellar electrokinetic chromatography.[1]

Table 2: Linearity of the MEKC Method

| Analyte | Linear Range (µM) | Correlation Coefficient (R²) |

| This compound | 1.0 - 50.0 | > 0.995 |

| 3-ketocarbofuran | 1.0 - 50.0 | > 0.995 |

| Carbofuran | 1.0 - 50.0 | > 0.995 |

Source: Data extracted from a study on the analysis of carbofuran and its metabolites by micellar electrokinetic chromatography.[1]

Note: While the cited study reports baseline separation, specific migration times and resolution values for the individual analytes were not provided.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental principle of MEKC separation.

Caption: Experimental workflow for MEKC analysis of carbofuran.

Caption: Principle of separation in Micellar Electrokinetic Chromatography.

References

Application Note: Validated UPLC-MS/MS Method for the Quantitative Determination of 3-Hydroxycarbofuran in Food Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbofuran is a broad-spectrum carbamate pesticide used to control insects and nematodes in a variety of crops.[1] Its primary metabolite, 3-hydroxycarbofuran, is also a potent acetylcholinesterase inhibitor and poses a significant health risk to humans and non-target organisms.[1][2] Due to its toxicity, regulatory bodies have established maximum residue limits (MRLs) for the combined residues of carbofuran and this compound in various food commodities. Therefore, a sensitive, selective, and robust analytical method for the accurate quantification of this compound is crucial for food safety monitoring and risk assessment.

This application note describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in food matrices. The method is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by UPLC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode, which offers high sensitivity and selectivity.[3][4]

Experimental Protocols

Materials and Reagents

-

Standards: this compound (purity ≥98%) and a suitable internal standard (IS), such as Carbofuran-d3.

-

Solvents: Acetonitrile (ACN), methanol (MeOH), and water (LC-MS grade). Formic acid (FA) and ammonium acetate.

-

Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, and disodium hydrogen citrate sesquihydrate for QuEChERS extraction.[4]

-

Dispersive SPE (dSPE): Primary secondary amine (PSA) sorbent and anhydrous MgSO₄.

Preparation of Standard Solutions

-

Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol. Store at -20°C.

-

Intermediate Standard Solution (10 µg/mL): Dilute 10 mL of the stock solution to 100 mL with methanol.

-

Working Standard Solutions (0.1 - 100 ng/mL): Prepare a series of working standard solutions by serially diluting the intermediate standard solution with an appropriate solvent mixture (e.g., 50:50 methanol:water).

-

Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in methanol.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution to a final concentration of 100 ng/mL.

Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize a representative portion of the food sample (e.g., fruit, vegetable, or liver tissue).[3][4]

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and the internal standard working solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[4]

-

Shake vigorously for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.[4]

-

-

Dispersive SPE Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing PSA and anhydrous MgSO₄.

-

Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

-

-

Final Extract:

-

Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute in a suitable volume of the initial mobile phase for UPLC-MS/MS analysis.[5]

-

UPLC-MS/MS Instrumental Conditions

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) positive.

-

MRM Transitions:

-

This compound: m/z 238.1 → 180.9 (quantifier) and m/z 238.1 → 163.1 (qualifier).[3]

-

Internal Standard (Carbofuran-d3): m/z 225.1 → 168.1.

-

Method Validation

The analytical method was validated according to international guidelines to ensure its suitability for the intended purpose.[6] The key validation parameters are summarized below.

Data Presentation

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/g) | Correlation Coefficient (r²) |

| This compound | 2 - 2000 | >0.99 |

Table 2: Accuracy and Precision

| Spiked Level (ng/g) | Recovery (%) (n=6) | RSDr (%) (Intra-day Precision) | RSDR (%) (Inter-day Precision) |

| 10 | 91.8 - 108.9 | <14 | <13 |

| 150 | 95.2 - 105.4 | <10 | <11 |

| 1500 | 98.1 - 102.5 | <8 | <9 |

| Data based on a study on duck liver.[3] |

Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Parameter | Value (ng/g) |

| LOD | 0.2 |

| LOQ | 2.0 |

| Data based on a study on duck liver.[6] |

Table 4: Matrix Effect and Extraction Efficiency

| Analyte | Matrix Effect (%) | Extraction Efficiency (%) |

| This compound | 93.4 - 107.7 | >75.1 |

| Data based on a study on duck liver.[3] |

Table 5: Stability

| Condition | Stability (%) |

| Autosampler (4°C, 24h) | 97.0 - 102.0 |

| Freeze-thaw (3 cycles) | 95.8 - 101.3 |

| Short-term (Room temp, 2h) | 96.5 - 100.8 |

| Long-term (-20°C, 30 days) | 98.2 - 103.1 |

| Data based on a study on duck liver.[6] |

Mandatory Visualization

Caption: Experimental workflow for the detection of this compound.

Caption: Metabolic pathway of Carbofuran to this compound.

Conclusion

The described UPLC-MS/MS method combined with a QuEChERS sample preparation protocol provides a reliable and robust approach for the quantification of this compound in various food matrices. The method demonstrates excellent linearity, accuracy, precision, and sensitivity, meeting the requirements for regulatory monitoring of pesticide residues.[3][7] The high throughput of the QuEChERS procedure and the selectivity of tandem mass spectrometry make this method highly suitable for routine analysis in food safety laboratories.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. eurl-pesticides.eu [eurl-pesticides.eu]

- 5. scielo.br [scielo.br]

- 6. akjournals.com [akjournals.com]

- 7. Development and validation of carbofuran and this compound analysis by high-pressure liquid chromatography with diode array detector (HPLC-DAD) for forensic Veterinary Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing 3-Hydroxycarbofuran Detection Sensitivity

Welcome to the technical support center for the detection of 3-Hydroxycarbofuran. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and detailed experimental protocols to enhance the sensitivity and reliability of your detection assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the detection of this compound using various analytical methods.

Issue 1: Low recovery of this compound during sample preparation.

-

Question: My recovery of this compound is consistently low after solid-phase extraction (SPE). What could be the cause and how can I improve it?

-

Answer: Low recovery during SPE can be attributed to several factors. Firstly, ensure the C18 cartridges are properly conditioned and not allowed to dry out before sample loading. The choice of elution solvent is also critical; acetonitrile has been shown to be effective for eluting this compound.[1] Recovery rates for this compound have been reported to range from 64.72% to 100.61% depending on the matrix and method.[2] If using the QuEChERS method, ensure the correct salt composition (e.g., MgSO4, NaCl, trisodium citrate dihydrate, and disodium hydrogen citrate sesquihydrate) is used for extraction and phase separation.[3] For complex matrices like liver tissue, a liquid-liquid extraction with ethyl acetate followed by cleanup may be necessary to improve recovery.[4][5]

Issue 2: High matrix effects observed in HPLC-MS/MS analysis.

-

Question: I am observing significant signal suppression/enhancement for this compound in my UPLC-MS/MS analysis. How can I mitigate these matrix effects?

-

Answer: Matrix effects are a common challenge in complex samples. A thorough sample cleanup is the first line of defense. Dispersive SPE (dSPE) cleanup with agents like PSA (Primary Secondary Amine) and C18 can help remove interfering compounds.[3] The use of an internal standard, such as diazepam-d5, is highly recommended to compensate for matrix-induced variations in signal intensity.[4][5] Additionally, optimizing the mass spectrometry parameters, such as using the ESI positive ion mode which has been found to be more sensitive, can improve the signal-to-noise ratio and reduce the impact of interferences.[4][5] Diluting the sample extract can also reduce the concentration of matrix components, but this may compromise the limit of detection.

Issue 3: Poor sensitivity or high limit of detection (LOD) in ELISA.

-

Question: My ELISA for this compound is not sensitive enough for my application. How can I improve the assay's performance?

-

Answer: The sensitivity of an ELISA is largely dependent on the affinity of the monoclonal antibody (mAb) used. Utilizing a broad-specific mAb that recognizes both carbofuran and this compound can enhance detection capabilities.[6][7] The choice of coating antigen and the combination of antibody-antigen pairs are also crucial for optimizing sensitivity.[8] Ensure that the incubation times and temperatures are optimized for your specific antibody and antigen. The concentration of the coating antigen and the antibody should also be carefully titrated to achieve the best signal-to-noise ratio. For instance, an indirect competitive ELISA (icELISA) has been developed with 50% inhibition concentrations of 0.69 ng/mL for this compound.[6][7]

Issue 4: Inconsistent results with lateral flow immunochromatographic assays.

-

Question: My lateral flow strips for this compound are giving inconsistent or unclear results. What are the potential reasons?

-

Answer: Inconsistent results in lateral flow assays can stem from several sources. Ensure the colloidal gold-mAb conjugate is prepared correctly and is stable. The pH of the colloidal gold suspension should be carefully adjusted (e.g., to 8.2) before conjugation with the antibody.[9] The amount of antibody loaded onto the conjugate pad is also a critical parameter.[9] Sample viscosity and particulate matter can affect the flow characteristics of the strip; therefore, simple sample pretreatment, such as filtration or dilution, is important, especially for complex matrices.[9] The cut-off limit of detection for these assays is typically in the range of 7–10 ng/mL.[9][10]

Quantitative Data Summary

The following table summarizes the performance of various methods for the detection of this compound, providing a basis for comparison.

| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| icELISA | Fruits & Vegetables | - | IC50: 0.69 ng/mL | - | [6] |

| Colloidal Gold-Strip | Water | 7-10 ng/mL (cut-off) | - | - | [9] |

| HPLC-DAD | Stomach contents, liver, vitreous humor, blood | - | Linearity range: 6.25-100 µg/mL | 64.72 - 100.61 | [2] |

| UPLC-MS/MS | Duck Liver | 0.2 ng/g | 2 ng/g | >75.1 | [4] |

| HPLC/UV | Coconut Water | 0.008 - 0.01 µg/mL | - | 81 - 95 | [1] |

| HPLC-MS/MS | Date Palm Fruit | 0.011 µg/kg | 0.03 µg/kg | 92 - 103 | [11] |

| MEKC | - | 0.3 µM (S/N=3) | Linearity range: 1.0 - 50.0 µM | - | [12] |

Experimental Protocols

1. Indirect Competitive ELISA (icELISA) for Fruits and Vegetables

-

Sample Preparation:

-

Homogenize 5 g of the sample with 10 mL of acetonitrile.

-

Extract ultrasonically for 20 minutes and then centrifuge at 5000 rpm for 10 minutes.

-

Collect the supernatant and extract with a saturated sodium chloride solution.

-

Apply the organic phase to a QuEChERS dispersive SPE tube and centrifuge at 12,000 rpm for 5 minutes.

-

The resulting supernatant is used for the ELISA.[6]

-

-

ELISA Protocol:

-

Coat a 96-well microplate with the coating antigen.

-

Wash the plate and block with a suitable blocking buffer.

-

Add the prepared sample extract and the broad-specific monoclonal antibody (e.g., 2E3) to the wells.

-

Incubate to allow for competitive binding.

-

Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Wash again and add the substrate.

-

2. UPLC-MS/MS for Duck Liver

-

Sample Preparation:

-

UPLC-MS/MS Conditions:

Visualizations

Caption: Workflow for this compound detection by icELISA.

Caption: Troubleshooting logic for low sensitivity in detection assays.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of carbofuran and this compound analysis by high-pressure liquid chromatography with diode array detector (HPLC-DAD) for forensic Veterinary Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. akjournals.com [akjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. HPLC-MS/MS monitoring and health risk assessment of carbosulfan and its metabolites in date palm fruit (Phoenix dactylifera) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

addressing instability of 3-Hydroxycarbofuran during sample storage

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the instability of 3-hydroxycarbofuran during sample storage and analysis. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a major and toxic metabolite of the insecticide carbofuran.[1][2] Its stability is a significant concern during sample storage and analysis because it is prone to degradation, which can lead to inaccurate quantification and underestimation of exposure or metabolic activity.[3] Key factors influencing its stability include temperature, pH, and exposure to light.

Q2: What are the main degradation pathways of this compound?

A2: The primary degradation pathways for this compound and related carbamates are hydrolysis and oxidation. Hydrolysis, which is highly dependent on pH, involves the cleavage of the carbamate bond.[4] Oxidation can also occur, leading to the formation of other metabolites. Additionally, in non-sterile samples, microbial degradation can contribute to its instability.

Q3: What are the ideal storage conditions for samples containing this compound?

A3: For long-term storage, it is recommended to keep samples at ultra-low temperatures, such as -80°C.[5][6][7][8] For short-term storage, -20°C is often used, although the stability should be verified for your specific matrix and study duration.[5] It is crucial to minimize freeze-thaw cycles as they can accelerate degradation.[8] Samples should also be protected from light to prevent photodegradation.

Q4: How does pH affect the stability of this compound?

A4: Carbamates like this compound are generally more stable in neutral to acidic conditions.[9] Alkaline conditions promote the hydrolysis of the carbamate group, leading to rapid degradation. Therefore, it is advisable to adjust the pH of the sample to a neutral or slightly acidic range if possible and compatible with your analytical method.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem 1: Low or no recovery of this compound from spiked samples.

| Possible Cause | Troubleshooting Step |

| Degradation during sample collection and handling. | Ensure samples are collected on ice and processed as quickly as possible. Consider adding a stabilizing agent (e.g., acidifying the sample) at the point of collection if feasible. |

| Degradation during storage. | Verify that samples have been consistently stored at the appropriate temperature (-80°C is recommended).[5][6][7][8] Avoid repeated freeze-thaw cycles by aliquoting samples upon collection.[8] |

| Degradation during sample preparation. | Keep samples on ice throughout the extraction process. Minimize the time between thawing and analysis. If using evaporative steps, perform them at low temperatures. |

| Inefficient extraction. | Optimize your extraction procedure. This may include adjusting the solvent-to-sample ratio, trying different extraction solvents, or using solid-phase extraction (SPE) with a suitable cartridge. |

| Matrix effects in the analytical instrument (e.g., LC-MS). | Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification.[2][10][11][12] Use a matrix-matched calibration curve or a stable isotope-labeled internal standard to compensate for these effects. |

Problem 2: High variability in replicate measurements.

| Possible Cause | Troubleshooting Step |

| Inconsistent sample handling. | Standardize your sample handling and preparation protocol to ensure all samples are treated identically. |

| Partial degradation of the analyte. | Inconsistent exposure to light, temperature fluctuations, or varying processing times can lead to different levels of degradation across replicates. Maintain consistent conditions for all samples. |

| Instrumental instability. | Check the performance of your analytical instrument. Run system suitability tests to ensure consistent performance. |

Problem 3: Appearance of unexpected peaks in the chromatogram.

| Possible Cause | Troubleshooting Step |

| Formation of degradation products. | Degradation of this compound can lead to the formation of other compounds, such as 3-ketocarbofuran or carbofuran phenols, which may appear as extra peaks in your chromatogram. |

| Contamination. | Ensure all glassware, solvents, and reagents are clean and free of contaminants. |

Quantitative Data on Stability

Table 1: Stability of this compound in Duck Liver under Different Storage Conditions

| Storage Condition | Duration | Analyte Concentration | Accuracy (%) | Relative Standard Deviation (RSD) (%) |

| Room Temperature | 2 hours | Low, Medium, High | 94.9 - 109.6 | < 14 |

| -20°C | 30 days | Low, Medium, High | 94.9 - 109.6 | < 14 |

| Freeze-Thaw Cycles | 3 cycles | Low, Medium, High | 94.9 - 109.6 | < 14 |

Data adapted from a study on duck liver and may not be directly applicable to other matrices.[9]

Experimental Protocols

Protocol 1: General Best Practices for Sample Handling and Storage

-

Collection: Collect biological samples (e.g., blood, urine, tissue) on ice to minimize enzymatic activity.

-

Processing: Process samples as quickly as possible. For blood, separate plasma or serum by centrifugation at 4°C. For tissues, homogenize in a cold buffer.

-

pH Adjustment (Optional but Recommended): If compatible with your downstream analysis, adjust the pH of the sample to a slightly acidic or neutral range (pH 6-7) to reduce hydrolysis.

-

Aliquoting: Immediately after processing, aliquot samples into smaller volumes in cryovials to avoid repeated freeze-thaw cycles.

-